N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide is a complex organic compound that features a cinnamamide moiety linked to a 6,7-dimethoxy-3,4-dihydroisoquinoline structure via a sulfonyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide typically involves multiple steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be achieved by reacting 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid.
Sulfonylation: The 6,7-dimethoxy-3,4-dihydroisoquinoline is then sulfonylated using a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions.
Coupling with cinnamamide: The sulfonylated intermediate is then coupled with cinnamamide using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the isoquinoline ring can be oxidized to form quinone derivatives.
Reduction: The cinnamamide moiety can be reduced to form the corresponding amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Sulfonamide or sulfonate derivatives.
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is known to play a role in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the sulfonyl and cinnamamide moieties.
Cinnamamide: Contains the cinnamamide structure but lacks the isoquinoline and sulfonyl groups.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cinnamamide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of both the isoquinoline and cinnamamide moieties linked by a sulfonyl ethyl chain allows for diverse interactions with biological targets and chemical reagents.
Properties
IUPAC Name |
(E)-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-28-20-14-18-10-12-24(16-19(18)15-21(20)29-2)30(26,27)13-11-23-22(25)9-8-17-6-4-3-5-7-17/h3-9,14-15H,10-13,16H2,1-2H3,(H,23,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEGRRBFROYTSA-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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